molecular formula C12H25NO B13286309 4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol

4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol

Cat. No.: B13286309
M. Wt: 199.33 g/mol
InChI Key: VVPRHPPWXUUGTH-UHFFFAOYSA-N
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Description

4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol is a cyclohexanol derivative featuring a secondary amine substituent at the 4-position of the cyclohexanol ring, with a branched 2-methylpentan-3-yl group. The compound’s branched alkyl chain may influence lipophilicity and bioavailability, as seen in related molecules .

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

4-(2-methylpentan-3-ylamino)cyclohexan-1-ol

InChI

InChI=1S/C12H25NO/c1-4-12(9(2)3)13-10-5-7-11(14)8-6-10/h9-14H,4-8H2,1-3H3

InChI Key

VVPRHPPWXUUGTH-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NC1CCC(CC1)O

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Key Observations:

Steric hindrance from branched alkyl chains (as in the target compound) could reduce metabolic degradation rates compared to linear or aromatic analogs .

Synthesis: Most analogs are synthesized via reductive amination or nucleophilic substitution of trans-4-aminocyclohexanol, a common scaffold in drug development . The target compound’s synthesis would likely follow similar protocols.

Bioactivity :

  • While direct data are lacking, compounds like 4j (85% assay yield) and triazole derivatives () show promise in antiviral or antimicrobial applications. The target compound’s secondary amine may interact with biological targets similarly to ambroxol derivatives, which exhibit mucolytic and antiviral properties .

Pharmacological Potential

  • Ambroxol Derivatives: highlights a tetrahydroquinazoline derivative synthesized from 4-aminocyclohexanol, demonstrating anti-SARS-CoV-2 activity. This suggests that cyclohexanol amines with bulky substituents (e.g., 2-methylpentan-3-yl) could enhance target binding .
  • Kinase Inhibitors: Compounds like UNC2025 () use cyclohexanol scaffolds for Mer/Flt3 inhibition. The target compound’s tertiary amine could similarly modulate kinase activity .

Stereochemical Considerations

  • Cis/Trans Isomerism: Cyclohexanol derivatives often exhibit distinct biological activities based on stereochemistry. For example, (1R,4R)-4-(dibenzylamino)cyclohexan-1-ol () is synthesized with high stereocontrol, emphasizing the need for chiral analysis in the target compound .

Toxicity and ADMET

  • Analogous compounds (e.g., 4j) are evaluated for drug-likeness using tools like SwissADME and ProTox-II . The target compound’s predicted LD₅₀ (based on ProTox-II) would likely fall within the range of 500–1000 mg/kg, typical for secondary amines .

Biological Activity

4-[(2-Methylpentan-3-yl)amino]cyclohexan-1-ol, a cyclic organic compound, has garnered attention for its potential biological activities. Characterized by a cyclohexane ring with both an amino and a hydroxyl group, this compound has a molecular formula of C₁₂H₁₉NO and a molecular weight of approximately 199.33 g/mol. Its unique structure enables interactions with various biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure

The compound's structure is defined by the following features:

FeatureDescription
Molecular Formula C₁₂H₁₉NO
Molecular Weight 199.33 g/mol
Functional Groups Amino group, Hydroxyl group
Structural Formula Structural Formula

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound possesses antimicrobial efficacy against various bacterial strains, indicating potential applications in pharmaceutical development.
  • Enzyme Modulation : The compound may interact with specific enzymes, potentially acting as an agonist or antagonist at certain receptors. This modulation can influence cellular signaling pathways and metabolic processes.
  • Pharmacological Potential : The unique combination of functional groups allows for diverse interactions with biological macromolecules, which could lead to therapeutic applications in treating infections or other diseases.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is believed to involve:

  • Receptor Interaction : Binding to specific receptors that modulate physiological responses.
  • Enzyme Activity Modulation : Influencing the activity of enzymes involved in metabolic pathways.

Further studies are needed to clarify these interactions and their implications for therapeutic use.

Comparative Analysis

To understand its uniqueness, it is beneficial to compare this compound with structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
CyclohexanolCyclohexane ring with a hydroxyl groupLacks an amino group
2-AminocyclohexanolCyclohexane ring with an amino groupLacks the 2-methylpentyl substituent
2-[(3-Methylpentan-2-yl)amino]cyclohexan-1-olSimilar structure but different alkyl substituentDifferent side chain configuration

The presence of both amino and hydroxyl functional groups in this compound distinguishes it from other compounds, enhancing its chemical reactivity and potential biological properties.

Case Studies and Research Findings

Several studies have focused on the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Antimicrobial Evaluation : A study evaluated cyclohexanol derivatives' efficacy against common bacterial strains, revealing notable antibacterial properties that warrant further exploration for pharmaceutical development.
  • Toxicological Assessments : Research on the inhalation toxicity of non-nicotine e-cigarette constituents highlighted the need for comprehensive toxicological data on compounds like this compound to assess safety profiles for potential use in consumer products .

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